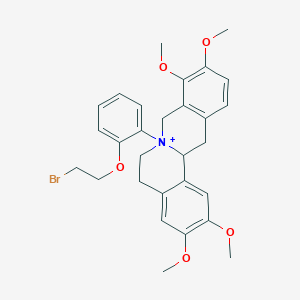

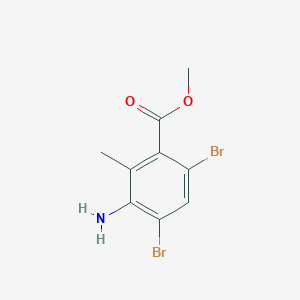

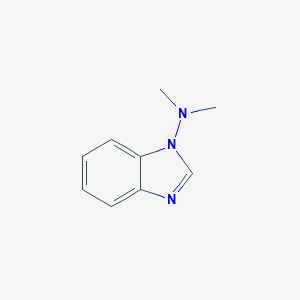

![molecular formula C18H30O4 B052416 cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal CAS No. 92007-38-0](/img/structure/B52416.png)

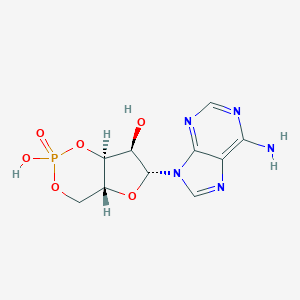

cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2’,2’-dimethylpropylidene) Diketal” is a chemical compound . It is a potential anti-amnesic agent .

Synthesis Analysis

These compounds were prepared from reactions of cis-bicyclo octane-3,7-dione with stabilized phosphorus ylides, (2-oxovinylidene)triphenylphosphorane, tris (dialkylamino)phosphines, as well as with Lawesson’s and Japanese reagents . Their structures were confirmed on the basis of spectroscopic and elemental analyses .

Molecular Structure Analysis

The molecular structure of this compound was confirmed based on spectroscopic and elemental analyses . The IUPAC Standard InChIKey is DIBJWGBHNVSLPK-CQTSCFDVSA-N .

Chemical Reactions Analysis

The compound reacts with carbon disulfide, strong base and an alkylating agent in dipolar aprotic solvents to yield racemic mixtures of 2-dialkylthio-methylene compounds .

Physical And Chemical Properties Analysis

The compound has a molecular formula of C₁₈H₃₀O₄ and a molecular weight of 310.43 . The physical properties of a similar compound, cis-Bicyclo[3.3.0]octane-3,7-dione, include a melting point of 83-86 °C .

科学研究应用

Chemical Reactions and Structural Analysis

Dithiocarboxylation Reactions : The reactivity of cis-bicyclo[3.3.0]octane-3,7-dione and its derivatives towards carbon disulfide under basic conditions has been investigated. These reactions lead to racemic mixtures of 2-dialkylthio-methylene compounds, showcasing the compound's utility in synthesizing sulfur-containing derivatives. The crystal and molecular structure of these derivatives have been determined through X-ray analysis, contributing to our understanding of their 3D conformations and potential reactivity (Dölling et al., 1996).

Microbial Hydroxylation : Investigations into the microbial hydroxylation of cis-bicyclo[3.3.0]octane-3,7-dione revealed the necessity of protecting keto groups for successful substrate transformation. The study highlights the stability of the diketal form under microbial conditions, enabling the detection of hydroxylated products. This work opens pathways for biotechnological applications in modifying bicyclic diones (Sundby et al., 1998).

Asymmetric Deprotonation : Asymmetric deprotonation of monoketal derived from cis-bicyclo[3.3.0]octane-3,7-dione using chiral lithium amide bases has been explored. The resulting enolates were trapped and converted into bicyclic lactones, showcasing the potential for asymmetric synthesis. This application is crucial for producing chiral molecules, which are important in the development of pharmaceuticals and other biologically active compounds (Leonard et al., 1990).

Synthetic Applications

Synthesis of Chiral Lactones : The use of cis-bicyclo[3.3.0]octane-3,7-dione in the synthesis of chiral lactones through asymmetric deprotonation has been demonstrated. These lactones are valuable intermediates for asymmetric synthesis, highlighting the compound's role in creating complex organic molecules with specific chirality, which is vital for drug development and synthesis of biologically active compounds (Leonard et al., 1990).

Formation and Cleavage of Derivatives : Studies on the formation and cleavage of bisnoradamantane derivatives through reductions illustrate the versatility of cis-bicyclo[3.3.0]octane-3,7-dione-based compounds in synthetic chemistry. These reactions provide insights into the strain within the bisnoradamantane skeleton and its impact on the reactivity of these compounds (Camps et al., 2001).

属性

InChI |

InChI=1S/C18H30O4/c1-15(2)9-19-17(20-10-15)5-13-7-18(8-14(13)6-17)21-11-16(3,4)12-22-18/h13-14H,5-12H2,1-4H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOVDWPXLPKLCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2(CC3CC4(CC3C2)OCC(CO4)(C)C)OC1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。